1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
Description
1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a sulfonamide-substituted pyrazole derivative characterized by a 3,5-dimethylpyrazole core linked to a 4-tert-butylbenzenesulfonyl group. This structural motif confers unique physicochemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-10-12(2)17(16-11)20(18,19)14-8-6-13(7-9-14)15(3,4)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBHRVPMMPJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Anticancer Activity
- This compound : Exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC ~32 µg/mL) and Escherichia coli (MIC ~64 µg/mL). Its sulfonyl group may hinder bacterial efflux pumps .
- Sulfanyl pyrazole-Pt(II) complexes : Derivatives with cyclohexyl substituents show enhanced cytotoxicity (IC₅₀ ~2.1 µM against Jurkat cells) compared to benzyl analogs (IC₅₀ ~6.5 µM), attributed to improved cellular uptake .
- 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole : Demonstrates antiepileptic activity in rodent models (ED₅₀ ~45 mg/kg), likely due to GABAergic modulation .
Antioxidant and Anti-inflammatory Activity
- N-substituted phenolic pyrazoles: Compounds with hydroxyl groups exhibit potent antioxidant activity (IC₅₀ ~12 µM in DPPH assay), outperforming sulfonyl derivatives due to radical scavenging capacity .
Yield Comparison :
| Compound | Yield (%) | Purification Method |
|---|---|---|
| Target compound | 65–70 | Column chromatography |
| 1-(3-cycloheptylphenyl)-3,5-dimethyl-1H-pyrazole | 55 | Recrystallization |
| Sulfanyl pyrazole-Pt(II) complexes | 30–40 | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
